1-(2-Chlorobenzyl)-1H-imidazole
Overview
Description
1-(2-Chlorobenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Mode of Action
It’s known that benzimidazole and its derivatives interact with their targets and cause changes that lead to their bioactivity . For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity . They were found to interact with bacterial DNA-gyrase and CYP51 .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity by affecting the pathways of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Pharmacokinetics
It’s known that the pharmacokinetics of benzimidazole derivatives can vary widely, affecting their bioavailability .
Result of Action
It’s known that benzimidazole derivatives can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
It’s known that the action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Future Directions
Imidazole and benzimidazole compounds continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the design and synthesis of new imidazole and benzimidazole derivatives with improved potency and selectivity .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives have a wide range of pharmacological activities They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
Some benzimidazole derivatives have been reported to have antimicrobial activity They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that benzimidazole derivatives can be stable and have been used in various laboratory settings .
Metabolic Pathways
It is known that benzylic halides, which are similar to 1-(2-Chlorobenzyl)-1H-imidazole, can undergo various reactions, potentially interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Dechlorinated imidazole derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for antifungal and anticancer agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole: This compound shares a similar structure but with a methylthio group instead of the imidazole ring.
1-(2-Chlorobenzyl)-2-phenyl-1H-benzimidazole: Another related compound with a phenyl group attached to the benzimidazole ring.
Uniqueness: 1-(2-Chlorobenzyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXEODJTYLSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445000 | |
Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56643-69-7 | |
Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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